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Compound Name: Anticancer agent 122

Cat. No.: B15138354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for the
Phase 1/2 clinical trials of GIM-122, a first-in-class, humanized immunoglobulin G1 kappa dual-
functioning monoclonal antibody. The information is intended to guide researchers and
clinicians in identifying suitable candidates for enrollment in these studies.

Introduction

GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune
suppression and stimulate an anti-tumor immune response.[1][2] It functions as a dual-
functioning monoclonal antibody that targets the PD-1 pathway in a novel manner to activate
immune cells.[3] The ongoing clinical trials (NCT06028074) are first-in-human, open-label,
multicenter studies evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-
tumor activity of GIM-122 in adults with advanced solid malignancies.[4][5]

Patient Selection Criteria

The selection of patients for the GIM-122 clinical trials is guided by a specific set of inclusion
and exclusion criteria to ensure patient safety and the integrity of the study data.

Inclusion Criteria

Potential participants must meet all of the following criteria to be considered for enroliment:
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Table 1: Inclusion Criteria for GIM-122 Clinical Trials

Category Criteria Source
Histologically or cytologically
) ) confirmed locally
Diagnosis

advanced/unresectable or

metastatic solid tumor.

Prior Treatment

Received FDA-approved
treatment with a PD-1 or PD-
L1 inhibitor for advanced
malignant tumors and have
progressed/relapsed, are
refractory, or intolerant to the

treatment.

Disease Status

Measurable disease according
to Response Evaluation
Criteria in Solid Tumors
(RECIST), version 1.1.

Performance Status

Eastern Cooperative Oncology
Group (ECOG) performance

status of 0-1.

Age

18 years and older.

Informed Consent

Signed written informed

consent.

Organ Function

Acceptable cardiac, renal, and
hepatic functions as
determined by laboratory
assessment 28 days prior to

enrollment.

Contraception

Agreement to use a double
method of contraception for 90

days post-treatment.
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Exclusion Criteria

Candidates presenting with any of the following conditions will be excluded from participation in

the GIM-122 clinical trials:

Table 2: Exclusion Criteria for GIM-122 Clinical Trials

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Category Criteria Source
Enrolled in any other
interventional clinical trial or
receiving other therapy

Concurrent Therapy

directed at their malignancy
within 4 weeks of the first dose
of GIM-122.

Recent Procedures

Major surgery within 1 month
prior to administration of GIM-
122.

Radiation therapy within 2
weeks prior to administration of
GIM-122.

Systemic anti-cancer therapy
within 2 weeks, and cytotoxic
agents with major delayed
toxicity within 4 weeks, of the
first dose of GIM-122.

Immunomodulatory Agents

Prior treatment with other
immune-modulating agents
within 4 weeks prior to the first
dose of GIM-122.

Autoimmune Disease

Active or prior history of
autoimmune disease, including
but not limited to ulcerative
colitis and Crohn's disease, or
any condition requiring

systemic steroids.

Hypersensitivity

Known severe intolerance or
hypersensitivity reactions to
monoclonal antibodies, Fc-
bearing proteins, or IV
immunoglobulin preparations;

prior history of human anti-
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human antibody response;
known allergy to any of the
study medications or their

excipients.

Vaccinations

Received live vaccines within

30 days of study initiation.

Medical History

History of cardiac issues,
pulmonary embolism, or active
and clinically significant
bacterial, fungal, or viral
infection within 6 months prior

to dosing.

Ongoing toxicity > Grade 1
from prior therapy (according
to CTCAE v 5.0).

Diagnosis of immunodeficiency

(primary or acquired).

Transplantation

Has undergone or is
anticipated to undergo organ
transplantation, including
allogeneic or autologous stem
cell transplantation, at any

time.

Pregnancy/Breastfeeding

Women who are pregnant or

breastfeeding.

Signaling Pathway and Patient Selection Workflow

The following diagrams illustrate the proposed mechanism of action of GIM-122 and the

workflow for patient selection in the clinical trials.
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Caption: Proposed mechanism of action of GIM-122 in the tumor microenvironment.
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Caption: Patient selection workflow for GIM-122 clinical trials.

Experimental Protocols

While detailed, step-by-step experimental protocols for the GIM-122 clinical trials are
proprietary, this section outlines the standard methodologies referenced in the patient selection
criteria.

ECOG Performance Status Assessment

The Eastern Cooperative Oncology Group (ECOG) Performance Status is a scale used to
assess a patient's level of functioning in terms of their ability to care for themselves, daily
activity, and physical ability. The scale ranges from 0 (fully active) to 5 (dead). For the GIM-122
trials, patients must have a score of 0 or 1.

e Protocol:
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o The assessment is performed by a trained clinician.

o The clinician observes the patient and conducts a structured interview regarding their daily
activities and any limitations due to their disease.

o Ascore is assigned based on the following criteria:
= O - Fully active: Able to carry on all pre-disease performance without restriction.

» 1 - Restricted in physically strenuous activity: But ambulatory and able to carry out work
of a light or sedentary nature, e.qg., light housework, office work.

RECIST 1.1 for Tumor Assessment

Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized method
for measuring tumor response in solid tumor clinical trials.

e Protocol:
o Baseline Assessment:

» All measurable lesions are identified and recorded using imaging techniques such as
CT or MRI.

» Up to a total of 5 target lesions (and a maximum of 2 per organ) are selected for
tracking.

» The sum of the longest diameters of these target lesions is calculated as the baseline
sum of diameters.

o Follow-up Assessments:

» The same imaging modality and technique used at baseline should be used for all
follow-up assessments.

= The sum of the longest diameters of the target lesions is re-measured at specified
intervals during the trial.
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= Tumor response is categorized based on the change in the sum of diameters compared
to baseline.

Conclusion

The patient selection criteria for the GIM-122 clinical trials are designed to enroll a specific
population of patients with advanced solid malignancies who have exhausted standard
treatment options. A thorough understanding of these criteria, along with the underlying
scientific rationale and assessment methodologies, is crucial for the successful execution of
these trials and the future development of this promising immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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